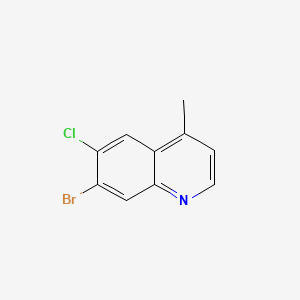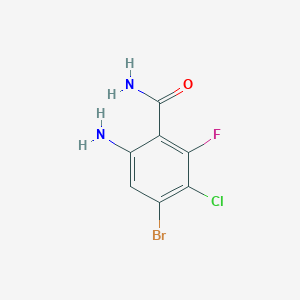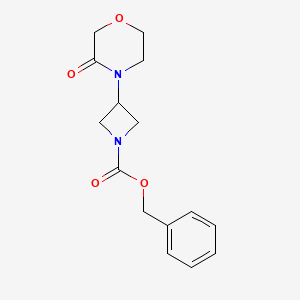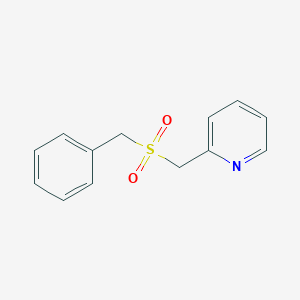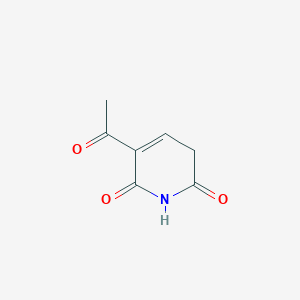
5-Acetylpyridine-2,6(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetylpyridine-2,6(1H,3H)-dione is a chemical compound belonging to the class of pyridine derivatives It is characterized by its unique structure, which includes a pyridine ring substituted with acetyl and keto groups at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylpyridine-2,6(1H,3H)-dione typically involves the following steps:
Starting Materials: : The synthesis begins with pyridine derivatives as the starting materials.
Acetylation: : The pyridine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a suitable catalyst.
Oxidation: : The acetylated pyridine undergoes oxidation to introduce the keto groups at the 2 and 6 positions. This can be achieved using oxidizing agents such as potassium permanganate or chromic acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves the same steps as the laboratory synthesis but is optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Acetylpyridine-2,6(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: : The compound can be further oxidized to produce more complex derivatives.
Reduction: : Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: : The acetyl and keto groups can undergo substitution reactions with different nucleophiles.
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Amines, alcohols, and other nucleophiles.
Oxidation: : Higher oxidation state derivatives.
Reduction: : Hydroxylated derivatives.
Substitution: : Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Acetylpyridine-2,6(1H,3H)-dione has found applications in various scientific research areas:
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-Acetylpyridine-2,6(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
5-Acetylpyridine-2,6(1H,3H)-dione is compared with other similar pyridine derivatives, such as 2,6-diacetylpyridine and 2,6-diketopyridine. While these compounds share structural similarities, this compound is unique in its specific substitution pattern, which influences its reactivity and biological activity.
List of Similar Compounds
2,6-Diacetylpyridine
2,6-Diketopyridine
3,5-Diacetylpyridine
4,6-Diketopyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
71350-43-1 |
|---|---|
Molekularformel |
C7H7NO3 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
5-acetyl-3H-pyridine-2,6-dione |
InChI |
InChI=1S/C7H7NO3/c1-4(9)5-2-3-6(10)8-7(5)11/h2H,3H2,1H3,(H,8,10,11) |
InChI-Schlüssel |
OXRUFOLDUCJWES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CCC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-methylfuro[3,2-b]pyridine](/img/structure/B15364648.png)
![Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine](/img/structure/B15364650.png)
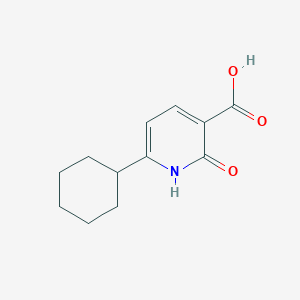
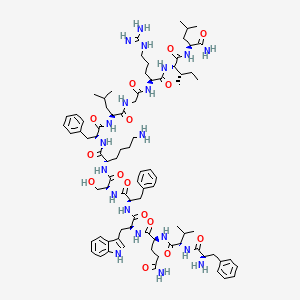
![6-Bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B15364657.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B15364670.png)
![8-Bromo-1-isopropyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-C]quinolin-2-one](/img/structure/B15364673.png)

